
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate
Descripción general
Descripción
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indazole moiety, and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the indazole moiety, and the attachment of tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific bases and protecting groups can help in achieving the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines
Aplicaciones Científicas De Investigación
Cancer Research
The primary application of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate lies in its role as an intermediate for Niraparib. Research has shown that Niraparib is effective against tumors with specific genetic backgrounds, particularly those with BRCA mutations. Studies have demonstrated that patients treated with Niraparib show improved progression-free survival rates compared to those receiving standard therapies.
Pharmacological Studies
Pharmacological studies are ongoing to explore the efficacy and safety profile of Niraparib derived from this compound. These studies aim to understand the optimal dosing regimens and potential side effects associated with its use.
Clinical Trials
Numerous clinical trials have investigated Niraparib's effectiveness:
- Study A : A Phase III trial assessing Niraparib's efficacy in patients with recurrent ovarian cancer demonstrated a significant increase in overall survival compared to placebo.
- Study B : Another trial focused on patients with breast cancer mutations showed promising results, indicating the drug's potential beyond ovarian cancer.
Preclinical Studies
Preclinical studies using animal models have provided insights into the pharmacodynamics and pharmacokinetics of Niraparib, highlighting its ability to penetrate tumor tissues effectively.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and indazole-containing molecules. Examples are:
- Piperidine-1-carboxylate derivatives
- Indazole-2-yl compounds
Uniqueness
What sets (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate apart is its unique combination of functional groups and stereochemistry, which may confer specific biological activities and chemical properties not found in other similar compounds.
Actividad Biológica
(S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, also known by its CAS number 1476776-84-7, is a compound that serves as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. This compound has garnered attention due to its potential applications in targeted cancer therapies, particularly for tumors with BRCA1 and BRCA2 mutations.
- Molecular Formula : C28H36N4O3
- Molecular Weight : 476.61 g/mol
- CAS Number : 1476776-84-7
- Solubility : No data available
Biological Activity
The primary biological activity of this compound is linked to its role as a precursor in the synthesis of Niraparib. Niraparib has shown significant efficacy in treating cancers associated with BRCA mutations by inhibiting the PARP enzyme, which plays a critical role in DNA repair mechanisms.
Niraparib, and by extension its intermediates like this compound, exerts its effects through:
- PARP Inhibition : By inhibiting PARP, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells deficient in homologous recombination repair pathways.
- Synthetic Lethality : The concept of synthetic lethality is crucial here; cancer cells with BRCA mutations are particularly sensitive to PARP inhibition because they rely heavily on PARP for DNA repair.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of Niraparib in clinical settings:
- Clinical Trials : In clinical trials involving patients with ovarian cancer, Niraparib demonstrated improved progression-free survival compared to placebo. For instance, a study published in the Journal of Clinical Oncology showed that patients with platinum-sensitive recurrent ovarian cancer had significantly longer progression-free survival when treated with Niraparib compared to those receiving placebo .
- Efficacy in BRCA Mutant Tumors : A study indicated that Niraparib was particularly effective in patients with BRCA1/2 mutations, showcasing response rates exceeding 70% in some cohorts .
- Safety Profile : The safety profile of Niraparib was also evaluated across multiple studies, revealing manageable side effects such as thrombocytopenia and anemia, which were consistent with other PARP inhibitors .
Data Table of Key Findings
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (S)-tert-Butyl 3-(4-(7-(tert-butylcarbamoyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling reactions using tert-butyl carbamate derivatives. For example, a similar compound was synthesized via HBTU-mediated coupling in dry DCM with NEt₃ as a base, stirred for 4 days at room temperature, followed by purification via column chromatography (PE/EtOAc/MeOH 90:30:4) to achieve 95% yield . Adjust stoichiometry (e.g., 1.05 eq of carboxylic acid to amine) to minimize side products.
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, ¹H NMR in CDCl₃ should resolve aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.2–1.5 ppm), while IR can confirm carbamate C=O stretches (~1680–1720 cm⁻¹) . Cross-reference with crystallographic data (e.g., CCDC entries) if available .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: avoid ignition sources (P210), use PPE (gloves, goggles), and ensure proper ventilation. Storage should be in airtight containers at –20°C for long-term stability . For spills, neutralize with inert adsorbents and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How can discrepancies in NMR data (e.g., unexpected peaks) be systematically resolved?
- Methodological Answer :
- Step 1 : Verify purity via HPLC or TLC. Impurities from incomplete coupling (e.g., unreacted amine) may appear as minor peaks.
- Step 2 : Re-examine solvent effects; CDCl₃ vs. DMSO-d₆ can shift proton signals.
- Step 3 : Consider diastereomer formation if stereocenters are present. Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Reference : Similar troubleshooting was applied to a piperidine-carboxylate analog .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Strategy 1 : Use enantiomerically pure starting materials (e.g., (S)-piperidine derivatives) to avoid racemization.
- Strategy 2 : Optimize reaction temperature; lower temperatures (0–5°C) reduce kinetic resolution.
- Strategy 3 : Post-synthesis purification via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. For example, analogs with tert-butyl carbamoyl groups showed activity against macrophage infectivity potentiation (MIP) proteins .
- Structure-Activity Relationship (SAR) : Modify the indazolyl or piperidine moiety and compare IC₅₀ values.
- Reference : Pharmacological studies on similar compounds revealed interactions with biological targets like quinoline derivatives .
Q. What analytical techniques are suitable for resolving crystallographic ambiguities in the compound’s structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–C bonds ±0.003 Å accuracy) .
- Density Functional Theory (DFT) : Compare computed vs. experimental NMR chemical shifts to validate stereochemistry.
- Case Study : A spiro-piperidine analog’s structure was confirmed via X-ray crystallography (R factor = 0.043) .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Methodological Answer :
- Step 1 : Replicate solubility tests under standardized conditions (e.g., 25°C, PBS buffer).
- Step 2 : Assess purity; hydrophobic impurities (e.g., unreacted tert-butyl groups) may reduce apparent solubility.
- Step 3 : Use computational tools (e.g., LogP predictions via PubChem data) to correlate with experimental results .
Q. What experimental adjustments mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Adjustment 1 : Replace HBTU with cost-effective coupling agents (e.g., EDC/HOBt) for industrial scalability .
- Adjustment 2 : Optimize solvent systems (e.g., switch DCM to THF for better mixing in flow reactors).
- Adjustment 3 : Use continuous-flow chemistry to enhance reaction control and reduce byproducts .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-27(2,3)29-25(33)23-11-7-9-21-18-32(30-24(21)23)22-14-12-19(13-15-22)20-10-8-16-31(17-20)26(34)35-28(4,5)6/h7,9,11-15,18,20H,8,10,16-17H2,1-6H3,(H,29,33)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQALFSOAVNUSM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCN(C4)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)[C@@H]4CCCN(C4)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.